3-(2-Ethoxyphenoxy)-7-[(3-methyl-2-butenyl)oxy]-4H-chromen-4-one 3-(2-Ethoxyphenoxy)-7-[(3-methyl-2-butenyl)oxy]-4H-chromen-4-one
Brand Name: Vulcanchem
CAS No.: 724740-73-2
VCID: VC0492888
InChI: InChI=1S/C22H22O5/c1-4-24-18-7-5-6-8-19(18)27-21-14-26-20-13-16(25-12-11-15(2)3)9-10-17(20)22(21)23/h5-11,13-14H,4,12H2,1-3H3
SMILES: CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OCC=C(C)C
Molecular Formula: C22H22O5
Molecular Weight: 366.4g/mol

3-(2-Ethoxyphenoxy)-7-[(3-methyl-2-butenyl)oxy]-4H-chromen-4-one

CAS No.: 724740-73-2

Main Products

VCID: VC0492888

Molecular Formula: C22H22O5

Molecular Weight: 366.4g/mol

3-(2-Ethoxyphenoxy)-7-[(3-methyl-2-butenyl)oxy]-4H-chromen-4-one - 724740-73-2

CAS No. 724740-73-2
Product Name 3-(2-Ethoxyphenoxy)-7-[(3-methyl-2-butenyl)oxy]-4H-chromen-4-one
Molecular Formula C22H22O5
Molecular Weight 366.4g/mol
IUPAC Name 3-(2-ethoxyphenoxy)-7-(3-methylbut-2-enoxy)chromen-4-one
Standard InChI InChI=1S/C22H22O5/c1-4-24-18-7-5-6-8-19(18)27-21-14-26-20-13-16(25-12-11-15(2)3)9-10-17(20)22(21)23/h5-11,13-14H,4,12H2,1-3H3
Standard InChIKey BFBSOSIJENURTJ-UHFFFAOYSA-N
SMILES CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OCC=C(C)C
Canonical SMILES CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OCC=C(C)C
PubChem Compound 984817
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator